molecular formula C13H18BrNO3 B5168150 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol

1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol

Cat. No. B5168150
M. Wt: 316.19 g/mol
InChI Key: VAJHBGVWHDCLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol, also known as BZP, is a psychoactive drug that has been used recreationally. However, it has also shown potential in scientific research due to its unique chemical structure and properties. In

Mechanism of Action

1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an increase in the activity of the neurons that use these neurotransmitters, leading to a feeling of euphoria and increased energy.
Biochemical and Physiological Effects
1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol has a number of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and muscle tension. These effects are similar to those seen with other stimulant drugs, such as cocaine and amphetamines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. It also has a unique chemical structure that makes it useful for studying the mechanisms of action of other drugs that act on the dopamine and serotonin systems.
However, there are also limitations to using 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol in lab experiments. One of the main limitations is that it has a relatively short half-life, which means that its effects are not long-lasting. This can make it difficult to study the long-term effects of the drug. Additionally, it has been found to have some toxic effects on the liver and kidneys, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol. One area of interest is in its potential as a treatment for mental health disorders. Studies have shown that it may be effective in treating depression and anxiety, and further research is needed to explore this potential.
Another area of interest is in its use as a tool for studying the mechanisms of action of other drugs that act on the dopamine and serotonin systems. By understanding how 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol works, researchers may be able to develop new drugs that are more effective and have fewer side effects.
Conclusion
In conclusion, 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol is a psychoactive drug that has shown potential in scientific research due to its unique chemical structure and properties. It has been found to have stimulant properties and can increase the release of dopamine and serotonin in the brain. While there are some limitations to using 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol in lab experiments, it remains a valuable tool for studying the mechanisms of action of other drugs and for exploring its potential as a treatment for mental health disorders.

Synthesis Methods

The synthesis of 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol is a complex process that involves a number of steps. It starts with the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with piperidine in the presence of a strong base. This results in the formation of an intermediate product, which is then reduced using sodium borohydride to yield the final product, 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol.

Scientific Research Applications

1-(3-bromo-4-hydroxy-5-methoxybenzyl)-4-piperidinol has been used in scientific research due to its potential as a psychoactive drug. It has been found to have stimulant properties and can increase the release of dopamine and serotonin in the brain. This makes it a potential candidate for the treatment of certain mental health disorders, such as depression and anxiety.

properties

IUPAC Name

1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-18-12-7-9(6-11(14)13(12)17)8-15-4-2-10(16)3-5-15/h6-7,10,16-17H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJHBGVWHDCLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCC(CC2)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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